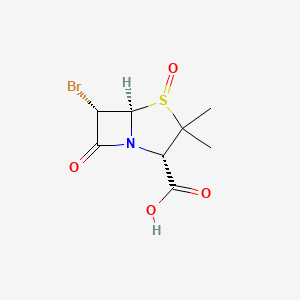

6-Bromopenicillanic acid S-sulfoxide

描述

6-Bromopenicillanic acid S-sulfoxide is a derivative of penicillin, a well-known antibiotic This compound is characterized by the presence of a bromine atom at the 6-position of the penicillanic acid nucleus and an S-sulfoxide group

准备方法

Synthetic Routes and Reaction Conditions: The preparation of 6-Bromopenicillanic acid S-sulfoxide typically involves the bromination of penicillanic acid followed by oxidation to introduce the sulfoxide group. One method involves dissolving 6α-bromopenicillanic acid in an organic solvent and adding diphenyldiazomethane. The solvent is then evaporated under reduced pressure, and the product is extracted with an organic solvent, washed with saturated brine, dried with anhydrous sodium sulfate, and recrystallized to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. The process typically avoids the use of condensing agents like DCC, which can complicate the removal of by-products. Instead, methods that simplify operations, reduce by-products, and improve the purity of the final product are preferred .

化学反应分析

Oxidation Reactions

The sulfoxide group undergoes further oxidation to form sulfone derivatives under controlled conditions. Key methodologies include:

Hydrogen peroxide-mediated oxidation

-

Conditions : 30% H₂O₂ at 0°C in solvent-free systems

-

Yield : 55% for 6α-bromo-penicillanic acid S-sulfoxide

-

Purity : >95% (achieved via direct oxidation of 6α-bromopenicillanic acid)

Catalytic oxidation with manganese acetate

-

Conditions : Acetic acid solvent, oxygen atmosphere, KI catalyst, 4°C

-

Application : One-pot synthesis of diphenylmethyl ester sulfoxide derivatives

Reduction Reactions

The sulfoxide group is reversibly reduced to sulfide, while bromine substituents may undergo debromination:

Sodium borohydride reduction

-

Conditions : Ethanol solvent, 0–25°C

-

Product : Penicillanic acid diphenylmethyl ester sulfide

Catalytic hydrogenation

-

Conditions : Pd/C catalyst, ambient temperature

-

Product : 6α/β-bromopenicillanic acid mixtures (via selective Br removal)

-

Note : Competing debromination and sulfoxide reduction require careful catalyst selection

Substitution Reactions

The 6-bromo position participates in nucleophilic displacement:

Bisulfite-mediated debromination

-

Reagent : Sodium bisulfite (NaHSO₃)

-

Conditions : Aqueous/organic biphasic system, pH 7.5–8.0

-

Product : Penicillanic acid derivatives (Br → H substitution)

Grignard reagent alkylation

-

Reagent : Methylmagnesium bromide (CH₃MgBr)

-

Conditions : −78°C in tetrahydrofuran (THF)

-

Product : 6α-bromo-penicillanic acid Grignard adducts

Table 1: Comparative Reaction Conditions and Outcomes

Mechanistic Insights

-

Sulfoxide redox behavior : The sulfur center’s oxidation state (+4) permits both oxidation to sulfone (+6) and reduction to sulfide (0), enabling tunable reactivity .

-

Bromine substitution kinetics : The 6-bromo group’s steric accessibility facilitates SN2-type displacements, particularly with soft nucleophiles like bisulfite .

This compound’s dual functionalization (Br + sulfoxide) provides a versatile scaffold for synthesizing β-lactamase inhibitors and antibiotic analogs. Reaction selectivity depends critically on temperature, catalyst choice, and protecting group strategy.

科学研究应用

Chemistry

6-Bromopenicillanic acid S-sulfoxide serves as an intermediate in synthesizing other bioactive compounds. Its unique structure allows for various chemical reactions:

- Oxidation: Can be further oxidized to form sulfone derivatives.

- Reduction: The sulfoxide can be reduced back to sulfide forms.

- Substitution Reactions: The bromine atom can be replaced with various nucleophiles, leading to diverse penicillin derivatives.

Biology

In biological research, this compound is critical for studying β-lactamase inhibition mechanisms. It acts as a β-lactamase inhibitor, which is vital in combating antibiotic resistance. The mechanism involves forming a stable complex with the enzyme's active site, effectively blocking its activity .

Recent studies have demonstrated its potential against SARS-CoV-2 main protease (Mpro). Various derivatives were synthesized and tested for their inhibitory effects, revealing that modifications at the C6 position significantly influence potency .

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | ~10.1 | Less efficient compared to dibromo variants |

| 6,6-Dibromopenicillanic acid sulfone | ~0.7 | Most efficient inhibitor identified |

Industrial Applications

In the pharmaceutical industry, this compound is used in developing various drugs due to its role in synthesizing β-lactam antibiotics. Its ability to inhibit β-lactamase enzymes makes it a valuable component in formulations aimed at enhancing antibiotic efficacy against resistant strains .

Case Study 1: Inhibition of SARS-CoV-2 Mpro

A study focused on synthesizing penicillin derivatives showed that certain modifications at the C6 position could enhance inhibitory activity against SARS-CoV-2 Mpro. The results indicated that while this compound had moderate activity, its dibromo analogs exhibited significantly higher potency .

Case Study 2: β-Lactamase Inhibition

Research demonstrated that this compound effectively inhibits various β-lactamases, including RTEM enzymes. This property is crucial for developing new antibiotics that can withstand degradation by these enzymes, thus maintaining their therapeutic effectiveness .

作用机制

The mechanism of action of 6-Bromopenicillanic acid S-sulfoxide involves its interaction with β-lactamase enzymes. The compound acts as a β-lactamase inhibitor, preventing the enzyme from hydrolyzing β-lactam antibiotics. This inhibition is achieved through the formation of a stable complex between the sulfoxide group and the active site of the enzyme, thereby blocking its activity .

相似化合物的比较

6-Aminopenicillanic acid: A precursor to many penicillin derivatives.

6-Bromopenicillanic acid: Lacks the sulfoxide group but has similar structural features.

Penicillanic acid S,S-dioxide: Contains two sulfone groups instead of a sulfoxide.

Uniqueness: 6-Bromopenicillanic acid S-sulfoxide is unique due to the presence of both a bromine atom and an S-sulfoxide group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and pharmaceutical research .

生物活性

6-Bromopenicillanic acid S-sulfoxide is a derivative of penicillin that has garnered interest due to its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the biochemical properties, mechanisms of action, and relevant case studies related to the biological activity of this compound, supported by data tables and research findings.

This compound exhibits several important biochemical properties:

- Chemical Structure : It is characterized by the presence of a bromine atom at the 6-position of the penicillin nucleus, along with a sulfoxide functional group.

- Solubility : The compound is soluble in water but insoluble in organic solvents like methanol and ethanol, which influences its bioavailability and pharmacokinetics .

The biological activity of this compound primarily involves its interaction with various biological targets:

- Antimicrobial Activity : It has been shown to inhibit bacterial growth by interfering with the synthesis of bacterial cell walls. The presence of the sulfoxide group enhances its ability to bind to penicillin-binding proteins (PBPs), crucial for bacterial cell wall integrity .

- Inhibition of Viral Proteases : Recent studies indicate that derivatives of penicillin, including this compound, can inhibit the main protease (Mpro) of SARS-CoV-2. The compound demonstrates an IC50 value indicating effective inhibition, suggesting potential applications in antiviral therapies .

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

| Study | Activity Tested | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study 1 | Bacterial Inhibition | Not specified | Effective against various Gram-positive bacteria. |

| Study 2 | Mpro Inhibition | 10.1 | Shows moderate inhibition compared to other derivatives. |

| Study 3 | Antiviral Activity | Not specified | Potential use against viral infections; requires further investigation. |

Case Studies

Several case studies highlight the biological activity and therapeutic potential of this compound:

- Bacterial Resistance : A study demonstrated that this compound could effectively combat strains of bacteria resistant to traditional penicillins. It was noted that the sulfoxide modification provided enhanced binding affinity to PBPs, leading to improved efficacy against resistant strains.

- SARS-CoV-2 Inhibition : In vitro assays showed that this compound inhibited the SARS-CoV-2 Mpro, suggesting its potential as a therapeutic agent during viral outbreaks. The structural modifications compared to other penicillin derivatives significantly contributed to its inhibitory potency .

- Pharmacokinetic Studies : Research indicated that the pharmacokinetic profile of this compound allows for effective systemic circulation when administered in appropriate dosages. Animal models have shown favorable absorption and distribution characteristics, making it a candidate for further clinical exploration.

属性

IUPAC Name |

(2S,5R,6S)-6-bromo-3,3-dimethyl-4,7-dioxo-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO4S/c1-8(2)4(7(12)13)10-5(11)3(9)6(10)15(8)14/h3-4,6H,1-2H3,(H,12,13)/t3-,4-,6+,15?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXWCZHUJOCCBY-AMVCQHSUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1=O)C(C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1=O)[C@H](C2=O)Br)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201000677 | |

| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79703-02-9 | |

| Record name | 6-Bromopenicillanic acid S-sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079703029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Bromo-3,3-dimethyl-4,7-dioxo-4lambda~4~-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201000677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。